REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[C:5]([CH3:7])[S:4][C:3]=1[O:8][CH3:9].[B:10](OC(C)C)([O:15]C(C)C)[O:11]C(C)C.C([Li])CCC>C1(C)C=CC=CC=1.C1COCC1>[CH3:9][O:8][C:3]1[S:4][C:5]([CH3:7])=[CH:6][C:2]=1[B:10]([OH:15])[OH:11] |f:3.4|
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Name
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3-bromo-2-methoxy-5-methylthiophene
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Quantity
|
296 mg
|
Type
|
reactant
|
Smiles
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BrC1=C(SC(=C1)C)OC
|
Name
|
|
Quantity
|
396 μL
|
Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
toluene THF
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.C1CCOC1
|
Name
|
|
Quantity
|
1.07 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction stirred at −70° C. for 40 min more
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was quenched with 2N HCl (2 mL) at −20° C
|
Type
|
CUSTOM
|
Details
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The reaction was partitioned between EtOAc (15 mL) and H2O (15 mL)
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (10 mL)
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Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (15 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1SC(=CC1B(O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |